Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 110060-70-3
VCID: VC3413539
InChI: InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
SMILES: CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

CAS No.: 110060-70-3

Cat. No.: VC3413539

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate - 110060-70-3

Specification

CAS No. 110060-70-3
Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Standard InChI Key VTPLPAMKVRPRIL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3

Introduction

ParameterData
CAS Number110060-70-3
IUPAC Nameethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate
Molecular FormulaC₁₈H₁₆O₄
Molecular Weight296.3 g/mol
Standard InChIInChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Standard InChIKeyVTPLPAMKVRPRIL-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
PubChem Compound ID57810532

Structural Characteristics and Properties

The structure of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate contains several key features that define its chemical behavior and potential applications. Its molecular architecture comprises a benzofuran core with a benzyloxy group at the sixth position and an ethyl ester at the second position.

Structural Elements

The compound contains three main structural components:

  • The benzofuran core: A bicyclic heterocyclic system consisting of a benzene ring fused with a furan ring

  • The benzyloxy group (phenylmethoxy): Attached at position 6 of the benzofuran system

  • The ethyl carboxylate group: Connected to position 2 of the benzofuran system

This structural arrangement provides the compound with specific reactivity patterns and potential for interaction with biological systems, similar to other benzofuran derivatives that have demonstrated diverse biological activities .

Physical and Chemical Properties

While specific physical property data for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is limited in the available search results, we can infer some properties based on structurally similar compounds. For comparison, ethyl benzofuran-2-carboxylate (CAS: 3199-61-9), which shares the benzofuran-2-carboxylate ethyl ester core but lacks the 6-benzyloxy substituent, has the following properties:

Table 2: Comparison of Physical Properties

PropertyEthyl benzofuran-2-carboxylateEthyl 6-(Benzyloxy)benzofuran-2-carboxylate
Molecular Weight190.195 g/mol296.3 g/mol
Physical StateLikely solidLikely solid
Density1.2±0.1 g/cm³Not specified in available data
Boiling Point274.0±13.0 °C at 760 mmHgNot specified in available data
Melting Point166-170°CNot specified in available data
Flash Point119.5±19.8 °CNot specified in available data

The addition of the benzyloxy group in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate likely affects its solubility profile, increasing lipophilicity compared to non-benzyloxy analogs .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate typically involves a multi-step process that focuses on constructing the benzofuran core and subsequently introducing the functional groups at the required positions.

A general synthetic pathway may include:

  • Formation of the benzofuran core structure

  • Introduction of the benzyloxy group at position 6

  • Functionalization of position 2 with the ethyl carboxylate group

  • Purification of the final compound

The specific synthetic methods may vary depending on starting materials, desired yield, and laboratory conditions.

Key Synthetic Considerations

When synthesizing Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, several factors must be considered:

  • Regioselectivity: Ensuring the correct positioning of functional groups

  • Reaction conditions: Temperature, solvent system, and catalyst choice

  • Protecting group strategies: When necessary for selective functionalization

  • Purification techniques: To obtain high-purity product

Drawing from general benzofuran synthesis approaches, common reagents might include palladium catalysts for coupling reactions, bases such as potassium carbonate for alkylation steps, and appropriate solvents like DMF or acetone for various reaction stages .

Relationship to Benzofuran Family and Comparative Analysis

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate belongs to the broader class of benzofuran derivatives, which have attracted significant attention in medicinal chemistry due to their diverse biological activities .

Comparison with Related Compounds

Table 3: Comparison with Related Benzofuran Derivatives

CompoundMolecular WeightKey Structural DifferencesNotable Features
Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate296.3 g/molBenzyloxy group at position 6Research chemical with potential for further functionalization
Ethyl benzofuran-2-carboxylate190.195 g/molLacks substituents on the benzene ringSimpler structure, potential precursor
Benzofuran-2-carboxamide derivativesVariesContains amide instead of ester groupDemonstrated immunomodulatory activities

This comparison highlights how structural modifications to the benzofuran scaffold can significantly impact the properties and potential applications of these compounds. The presence of the benzyloxy group in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate provides a handle for further functionalization and may influence its biological activity profile compared to simpler benzofuran derivatives .

Future Research Directions

Synthesis Optimization

Future research could focus on improving synthetic methods for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, with emphasis on:

  • Developing more efficient and environmentally friendly synthetic routes

  • Improving yields and reducing reaction steps

  • Employing green chemistry principles in the synthesis process

Biological Evaluation

Comprehensive biological screening of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate could include:

  • Antimicrobial activity assessment against various bacterial and fungal strains

  • Evaluation of anti-inflammatory properties

  • Cancer cell line screening for potential antiproliferative effects

  • Investigation of structure-activity relationships through systematic modification of the compound's structure

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